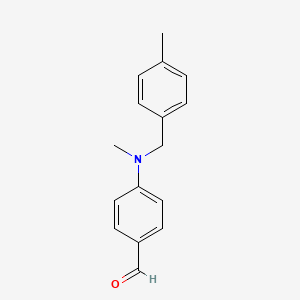

4-(Methyl(4-methylbenzyl)amino)benzaldehyde

Descripción general

Descripción

4-(Methyl(4-methylbenzyl)amino)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde group and a methylated benzylamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde typically involves a multi-step process. One common method is the reaction of 4-methylbenzylamine with 4-methylbenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(Methyl(4-methylbenzyl)amino)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: 4-(Methyl(4-methylbenzyl)amino)benzoic acid.

Reduction: 4-(Methyl(4-methylbenzyl)amino)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Tyrosinase Inhibition

One of the most significant applications of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde is its role as a potential tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders and skin conditions such as vitiligo. Research has demonstrated that derivatives of this compound exhibit varying degrees of inhibition against tyrosinase, with certain modifications enhancing potency. For instance, studies indicate that specific substitutions on the aromatic rings can significantly increase inhibitory activity, making this compound a candidate for further pharmacological development .

Anti-inflammatory Properties

Recent investigations into the anti-inflammatory effects of compounds related to this compound have highlighted its potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. These enzymes play a pivotal role in the inflammatory process, and compounds that can inhibit their activity are valuable in developing anti-inflammatory drugs. Preliminary studies show promising results regarding the compound's ability to suppress COX activity, suggesting that it may serve as a lead compound for new anti-inflammatory agents .

Antioxidant Activity

The antioxidant properties of this compound have also been explored, particularly concerning its ability to scavenge free radicals and reduce oxidative stress in biological systems. This characteristic is essential for developing therapeutic agents aimed at combating oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SARs) of this compound has been vital for optimizing its biological activity. By systematically modifying various functional groups attached to the core structure, researchers can identify which alterations enhance desired activities such as tyrosinase inhibition or anti-inflammatory effects. This approach not only aids in drug design but also provides insights into the mechanisms of action at the molecular level .

Organic Synthesis

In material science, this compound serves as an important intermediate in synthesizing more complex organic materials. Its ability to participate in various reactions makes it suitable for creating polymers and other materials with specific properties tailored for applications in electronics, coatings, and pharmaceuticals.

Photophysical Properties

The photophysical properties of this compound have been studied for potential applications in photonic devices and sensors. Its ability to absorb light at specific wavelengths can be exploited in designing light-emitting diodes (LEDs) or sensors that respond to environmental changes.

Mecanismo De Acción

The mechanism of action of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylbenzaldehyde: A simpler aldehyde with similar aromatic properties.

4-Methylbenzylamine: A related amine with similar structural features.

4-(Dimethylamino)benzaldehyde: Another aromatic aldehyde with a dimethylamino group.

Uniqueness

4-(Methyl(4-methylbenzyl)amino)benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Actividad Biológica

4-(Methyl(4-methylbenzyl)amino)benzaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H17N

- Molecular Weight : 225.31 g/mol

This compound features an aromatic aldehyde group, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzaldehyde exhibit significant antimicrobial properties. For instance, thiazole derivatives, which share structural similarities with this compound, have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell walls and inhibit growth .

Table 1: Summary of Antimicrobial Activity

| Compound | Activity Type | Reference |

|---|---|---|

| Thiazole derivatives | Antibacterial | |

| This compound | Potentially Antimicrobial |

Antitumor Activity

The compound has shown promise in cancer research. It is believed to interact with cellular mechanisms involved in tumor growth inhibition. In vitro studies suggest that similar compounds can induce apoptosis in cancer cells by activating caspase pathways . Notably, compounds with similar functional groups have demonstrated selective cytotoxicity against cancer cell lines compared to non-cancerous cells.

Case Study: Cytotoxic Effects

In a study examining the effects of various amino-substituted benzaldehydes on cancer cell lines, this compound exhibited a selective inhibition of proliferation in MDA-MB-231 (triple-negative breast cancer) cells while sparing normal cells .

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : Similar compounds have been shown to cause DNA double-strand breaks, leading to cell cycle arrest and apoptosis .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation, such as matrix metalloproteinases (MMPs), which are critical in tumor metastasis .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds often exhibit moderate solubility profiles and bioavailability. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for evaluating the therapeutic potential of this compound.

Propiedades

IUPAC Name |

4-[methyl-[(4-methylphenyl)methyl]amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-13-3-5-14(6-4-13)11-17(2)16-9-7-15(12-18)8-10-16/h3-10,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDMYUDWLXMJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.